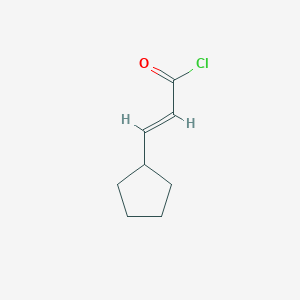

(2E)-3-环戊基丙烯酰氯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

(2E)-3-cyclopentylacryloyl chloride, also known as (2E)-3-cyclopentylacrylic acid chloride, is an organochlorine compound used as an intermediate in the synthesis of various pharmaceuticals, agrochemicals, and other compounds. It is an important intermediate for the synthesis of drugs such as antifungal agents, antibiotics, and anti-inflammatory agents. It is also used as a reagent in organic synthesis and as a coupling agent in peptide synthesis. This article will discuss the synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of (2E)-3-cyclopentylacryloyl chloride.

科学研究应用

Synthesis of Acrylate Monomers

The compound is used in the direct synthesis of acrylate monomers in heterogeneous continuous flow processes . The (meth)acryloyl chloride is reacted with n-octanol and other alcohols in the presence of triethyl amine in a tubular reactor, resulting in excellent conversions of alcohols to their corresponding esters within 0.5 to 5 minutes of reaction times .

Minimization of Side-Products

The formation of an unwanted side-compound, 3-chloropropionyl ester, is significantly minimized to less than 1% in the synthesis process . This makes the process more efficient and reduces waste.

Facilitation of Slurry Handling

The synthesis process facilitates the handling of the formed slurry without difficulty using an ultrasonication-assisted flow strategy . This is particularly useful in industrial applications where handling large volumes of slurry can be challenging.

High Throughput Synthesis

The synthesis is carried out over a period of 4 hours without clogging or pressure build-up, with an operation throughput of 78.6 g h −1 of n-octyl acrylate monomer on a laboratory scale, with 95% isolated yield . This indicates the high efficiency and productivity of the process.

Synthesis of Functional (Meth)acrylate Esters

The compound provides an efficient alternative synthetic route of functional (meth)acrylate esters . This development will play an important role for an on-demand production of (meth)acrylate monomers in a fast, reliable, and energy-efficient process .

Synthesis of Biobased Terpenyl Acrylates

The process is also demonstrated for the synthesis of various (meth)acrylates, including biobased terpenyl acrylates . This opens up possibilities for the development of sustainable and environmentally friendly polymers.

属性

IUPAC Name |

(E)-3-cyclopentylprop-2-enoyl chloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11ClO/c9-8(10)6-5-7-3-1-2-4-7/h5-7H,1-4H2/b6-5+ |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUSFLWRQSGVDDY-AATRIKPKSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)C=CC(=O)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCC(C1)/C=C/C(=O)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11ClO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.62 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2E)-3-cyclopentylacryloyl chloride | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-(3-fluorophenyl)-6-pentyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2745908.png)

![2-chloro-N-{[6-(2-methoxyethoxy)pyridin-3-yl]methyl}pyridine-4-carboxamide](/img/structure/B2745910.png)

![1-(2,2,6,6-Tetramethyl-4-{[(2-thienylcarbonyl)oxy]imino}piperidino)-1-ethanone](/img/structure/B2745912.png)

![2-methyl-1-[2-(2-methylphenoxy)ethyl]-1H-indole-3-carbaldehyde](/img/structure/B2745916.png)

![2,2,2-trichloro-N-[4-(2-phenylethynyl)phenyl]acetamide](/img/structure/B2745918.png)

![(Z)-N-(3-allyl-6-fluorobenzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide](/img/structure/B2745921.png)

![4-[6-(4-Hydroxyphenyl)pyridin-2-yl]phenol](/img/structure/B2745929.png)

![N-(2-chlorophenyl)-2-[(4-methoxyphenyl)sulfinyl]acetamide](/img/structure/B2745930.png)